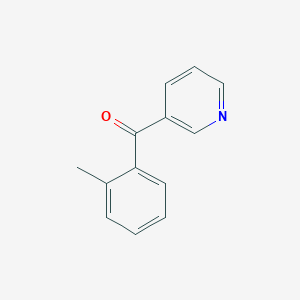

Pyridin-3-yl(o-tolyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-5-2-3-7-12(10)13(15)11-6-4-8-14-9-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPODLIDWSBPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyridin 3 Yl O Tolyl Methanone and Analogues

Strategies for Carbon-Carbon Bond Formation in Pyridyl Ketone Synthesis

The creation of the carbonyl linkage between a pyridine (B92270) ring and an aryl group is the cornerstone of synthesizing compounds like Pyridin-3-yl(o-tolyl)methanone. This can be achieved through several strategic approaches, broadly categorized as acylation reactions and transition-metal-catalyzed cross-coupling reactions.

Acylation Reactions Involving Pyridine Moieties

Direct acylation of pyridine, analogous to the classic Friedel-Crafts reaction, is generally challenging. The lone pair of electrons on the pyridine nitrogen atom makes it a Lewis base, which readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination deactivates the pyridine ring towards electrophilic substitution, rendering the standard Friedel-Crafts acylation largely ineffective.

To circumvent this, alternative strategies have been developed:

Activation via N-Oxide Formation: One approach involves the initial oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain electrophilic additions.

Metalation-Acylation Sequence: A more common and effective method is the directed ortho-metalation (DoM) or halogen-metal exchange followed by acylation. In this two-step process, the pyridine ring is first deprotonated or subjected to metal-halogen exchange using a strong organometallic base (like an organolithium reagent) to create a nucleophilic pyridyl anion. This intermediate can then react with a suitable acylating agent, such as an o-tolyl acid chloride or ester, to form the desired ketone.

Radical Acylation: Another alternative involves the addition of acyl radicals to the pyridine ring. These reactions often require acidic conditions to enhance the electrophilicity of the pyridine nucleus, which then becomes receptive to attack by nucleophilic acyl radicals.

Cross-Coupling Approaches for Aryl-Pyridyl Ketone Scaffolds

Transition-metal catalysis, particularly using palladium and copper, has revolutionized the synthesis of biaryl compounds and their ketone derivatives. These methods offer high efficiency, functional group tolerance, and regioselectivity, making them powerful tools for constructing complex molecules like this compound. nobelprize.org

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds. nobelprize.orglibretexts.org For the synthesis of aryl-pyridyl ketones, several variations can be employed, including the Suzuki, Stille, and carbonylative coupling reactions. libretexts.orgorganic-chemistry.orgwikipedia.orgnih.gov A typical Suzuki-Miyaura coupling, for example, would involve the reaction of a pyridin-3-ylboronic acid with an o-tolyl halide (or triflate) in the presence of a palladium catalyst and a base. wikipedia.orgnih.govmdpi.com

A particularly direct approach is the carbonylative Suzuki coupling , where carbon monoxide is introduced into the reaction. This allows for the coupling of, for instance, 3-halopyridine with an o-tolylboronic acid and CO gas to directly forge the ketone. Another powerful variant is the carbonylative Stille reaction , which uses an organotin reagent instead of a boronic acid. libretexts.org These reactions provide a direct and atom-economical route to the target ketone scaffold. nih.gov

| Reaction Type | Pyridine Substrate | Aryl Substrate | Catalyst/Ligand | Key Features |

|---|---|---|---|---|

| Suzuki Coupling | Pyridin-3-ylboronic acid | o-Tolyl bromide/iodide | Pd(PPh₃)₄, Pd(OAc)₂ | Commercially available reagents, mild conditions, good functional group tolerance. nih.govnih.gov |

| Carbonylative Coupling | 3-Bromopyridine | o-Tolylboronic acid | PdCl₂(dppf) | Direct insertion of carbonyl group using CO gas. nih.gov |

| Stille Coupling | 3-(Tributylstannyl)pyridine | o-Tolyl chloride | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups, though tin reagents are toxic. libretexts.org |

The choice of ligand coordinated to the palladium center is critical for the success of a cross-coupling reaction. Ligands stabilize the palladium catalyst, influence its reactivity, and control the selectivity of the reaction. For the synthesis of aryl-pyridyl ketones, bulky and electron-rich phosphine (B1218219) ligands are often employed.

Tri(o-tolyl)phosphine (P(o-tol)₃) is a prime example of such a ligand. Its significant steric bulk and electron-donating nature confer several advantages:

Promotion of Oxidative Addition: The electron-rich nature of the phosphine enhances the electron density on the palladium center, facilitating the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

Stabilization of Catalytic Species: The steric hindrance provided by the o-tolyl groups helps to stabilize the catalytically active Pd(0) species, preventing catalyst decomposition and aggregation into inactive palladium black. acs.org

Facilitation of Reductive Elimination: The bulkiness of the ligand can also promote the final reductive elimination step, where the desired aryl-pyridyl ketone product is released from the palladium center, thereby turning over the catalyst efficiently.

The steric properties of phosphine ligands and the nature of the halide in the substrate collectively determine the coordination number of the palladium species that undergoes the key oxidative addition step. nih.gov

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, proceeds through a catalytic cycle involving three key steps: nobelprize.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or pyridyl halide (e.g., o-tolyl bromide), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: The second coupling partner (e.g., pyridin-3-ylboronic acid, after activation by a base) transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups (the o-tolyl and pyridin-3-yl moieties) on the palladium complex couple and are eliminated as the final product, this compound. This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle.

This cycle allows for the formation of the desired product using only a catalytic amount of the expensive palladium metal. nobelprize.org

Copper-mediated reactions offer a valuable alternative to palladium-catalyzed methods, often with different reactivity profiles and cost advantages. The classic Ullmann reaction, which involves the copper-promoted coupling of two aryl halides, has been adapted for various C-C and C-heteroatom bond formations. chem-station.combyjus.comnih.govorganic-chemistry.org

For ketone synthesis, a modern and effective approach involves the copper-catalyzed reaction of Grignard reagents with activated carboxylic acid derivatives. A notable example is the Cu(I)-catalyzed coupling of a Grignard reagent with a thiopyridine ester. digitellinc.com To synthesize this compound via this route, one could react o-tolylmagnesium bromide with a 3-pyridylthioester in the presence of a catalyst like copper(I) cyanide (CuCN). digitellinc.com This method is often mild and can tolerate various functional groups.

The general mechanism is thought to involve the formation of an organocuprate species from the Grignard reagent and the Cu(I) salt. This highly nucleophilic cuprate (B13416276) then attacks the electrophilic carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the ketone product. The use of copper catalysts can prevent the common side reaction of Grignard reagents adding twice to acid chlorides, which would lead to tertiary alcohols. arxada.com

Grignard Reagent-Mediated Couplings with N-Methoxy-N-methylbenzamides

A versatile and widely employed method for the synthesis of ketones, including pyridyl ketones, involves the coupling of Grignard reagents with N-methoxy-N-methylamides, commonly known as Weinreb amides. researchgate.netorganic-chemistry.org This method is valued for its high yields and the stability of the Weinreb amide starting materials. organic-chemistry.org The reaction proceeds through the addition of the Grignard reagent to the Weinreb amide, forming a stable tetrahedral intermediate that resists over-addition, a common side reaction in ketone synthesis using more reactive acylating agents. This intermediate is then hydrolyzed upon workup to afford the desired ketone.

The utility of this method has been demonstrated in the synthesis of a variety of ketones. For instance, N-methoxy-N-methylamides can be prepared from carboxylic acids and subsequently coupled with Grignard reagents to produce ketones in good yields. researchgate.net This approach is also applicable to the synthesis of more complex molecules, such as α-fluoro ketones and β-aminoketones. researchgate.netorganic-chemistry.org In the context of pyridyl ketone synthesis, a suitable Grignard reagent, such as o-tolylmagnesium bromide, can be reacted with N-methoxy-N-methylnicotinamide to furnish this compound. The general applicability of this reaction makes it a cornerstone in the synthesis of structurally diverse ketones. nih.gov

| Reactant 1 | Reactant 2 | Product | Key Features |

| N-Methoxy-N-methylamide | Grignard Reagent | Ketone | High yields, stable starting materials, avoids over-addition. researchgate.netorganic-chemistry.org |

| N-Methoxy-N-methylnicotinamide | o-Tolylmagnesium bromide | This compound | Specific application for pyridyl ketone synthesis. |

| α-Fluoro N-methoxy-N-methylamides | Grignard Reagent | α-Fluoro ketones | Synthesis of functionalized ketones. researchgate.net |

| N-Methoxyamides | Vinyl Grignard Reagents | β-Aminoketones | Sequential reaction for complex ketone synthesis. organic-chemistry.org |

Condensation Reactions for Methanone (B1245722) Formation

Condensation reactions represent a classical yet effective strategy for the formation of the methanone core in pyridyl ketones. These reactions typically involve the joining of two molecular fragments with the elimination of a small molecule, such as water or an alcohol. acsgcipr.org Several named reactions fall under this category, including the Kröhnke pyridine synthesis, which utilizes the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.org

The Guareschi-Thorpe and Bohlmann-Rahtz pyridine syntheses are other examples of condensation approaches that lead directly to the aromatic pyridine ring. acsgcipr.org These multi-component reactions (MCRs) are advantageous for their efficiency and atom economy. acsgcipr.orgrasayanjournal.co.in For instance, the condensation of 1,3-diketones with cyanoacetamide can yield 4,6-disubstituted-3-cyano-2-pyridones, which can be further modified. researchgate.net The mechanism often involves a series of steps including Knoevenagel condensation and Michael addition. researchgate.net While these reactions can sometimes be slow and result in moderate yields, the use of techniques like microwave heating can improve reaction times and efficiency. acsgcipr.org

Oxidative Transformations in Pyridyl Ketone Synthesis

Oxidative transformations provide another avenue for the synthesis of pyridyl ketones. One such approach involves the oxidative amination of cyclopentenones to form pyridones, which are valuable precursors to pyridyl ketones. researchgate.netchemrxiv.orgchemrxiv.org This process can be carried out in a one-pot reaction involving in situ silyl (B83357) enol ether formation, followed by nitrogen atom insertion and subsequent aromatization. researchgate.netchemrxiv.org This method is noted for its operational simplicity, mild reaction conditions, and broad functional group tolerance. researchgate.netchemrxiv.orgchemrxiv.org

Another strategy involves the direct acylation of pyridines. While pyridines are generally electron-deficient and not amenable to standard Friedel-Crafts acylation, alternative methods have been developed. youtube.com These include the addition of acyl radicals to pyridinium (B92312) salts under acidic conditions. youtube.com The acylation of metalated pyridines, formed by reaction with strong bases, also provides a route to pyridyl ketones. youtube.com Furthermore, the direct oxidative coupling of certain precursors can lead to the formation of pyridyl ketone derivatives. orgsyn.org

Functionalization and Derivatization during Synthesis

The synthesis of this compound and its analogs often involves strategic functionalization and derivatization steps to introduce desired substituents and control the final molecular architecture.

Regioselective Functionalization of Pyridine Rings

Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge in synthetic chemistry. nih.gov Direct C-H functionalization is a powerful tool, but controlling the position of substitution can be difficult. thieme-connect.de One strategy to achieve C4-selectivity involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then undergo various bond-forming reactions. acs.orgthieme-connect.de This method allows for the introduction of a range of functional groups at the 4-position with high selectivity. acs.org

Another approach to control regioselectivity is the use of blocking groups. A simple maleate-derived blocking group has been shown to enable the selective Minisci-type decarboxylative alkylation at the C4-position of pyridine. nih.gov Transition metal catalysis also plays a crucial role in regioselective functionalization. For example, copper-catalyzed C-H alkenylation and borylative alkylation of quinoline (B57606) N-oxides have been developed for selective functionalization. researchgate.net

| Method | Position of Functionalization | Key Features |

| Heterocyclic Phosphonium Salts | C4 | High regioselectivity, broad functional group tolerance. acs.orgthieme-connect.de |

| Maleate-derived Blocking Group | C4 | Enables selective Minisci-type alkylation. nih.gov |

| Copper-catalyzed C-H Alkenylation | C2 | Regioselective functionalization of quinoline N-oxides. researchgate.net |

| Rh(III)-catalyzed C8-allylation | C8 | Diastereoselective functionalization of quinoline N-oxides. researchgate.net |

Isomerization Studies in Precursor Synthesis

Isomerization phenomena are important considerations in the synthesis of precursors for pyridyl ketones. For example, in the synthesis of heterocyclic ketoximes, which can be precursors to pyridyl derivatives, the existence of cis- and trans-isomers due to the C=N bond is a key factor. researchgate.net Studies on five-membered heterocyclic ketoximes have shown that the preferred isomer can be influenced by the nature of the heterocycle. researchgate.net For instance, 2-acetylpyrrole (B92022) oxime exists predominantly as the Z-isomer, while 2-acetylfuran (B1664036) oxime is the E-isomer, and 2-acetylthiophene (B1664040) oxime exists as a mixture of both. researchgate.net

In other systems, isomerization can be a desired transformation. For example, a one-pot procedure for indole (B1671886) synthesis involves an intramolecular aza-Michael addition followed by spontaneous alkene isomerization. acs.org Late-stage molecular editing via ketone chain-walking isomerization has also been reported as a powerful tool for modifying complex molecules. youtube.com Understanding and controlling these isomerization processes is crucial for the efficient synthesis of the desired target molecules.

Green Chemistry Approaches in Pyridyl Ketone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives to develop more sustainable and environmentally friendly processes. researchgate.net Key strategies include the use of multicomponent reactions (MCRs), microwave-assisted synthesis, solvent-free conditions, and the use of greener catalysts and solvents. rasayanjournal.co.inresearchgate.net

MCRs are particularly attractive as they can significantly reduce the number of synthetic steps, minimize waste, and improve atom economy. rasayanjournal.co.innih.gov Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives compared to conventional heating methods. nih.gov For example, a one-pot, four-component reaction to synthesize pyridine derivatives under microwave irradiation resulted in excellent yields (82-94%) in a much shorter time (2-7 minutes) compared to conventional heating (71-88% yield in 6-9 hours). nih.gov

The use of greener solvents, such as water or ethanol, and the development of solvent-free reaction conditions are also important aspects of green pyridine synthesis. acsgcipr.orgnih.gov Furthermore, the thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts represents a promising green route to produce pyridines. rsc.org This approach offers a sustainable alternative to traditional methods that often rely on petroleum-based feedstocks. rsc.org

| Green Chemistry Approach | Advantages | Example |

| Multicomponent Reactions (MCRs) | Reduced steps, less waste, improved atom economy. rasayanjournal.co.innih.gov | One-pot synthesis of pyridine derivatives. nih.gov |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields. nih.gov | Four-component reaction yielding 82-94% in 2-7 min. nih.gov |

| Green Solvents | Reduced environmental impact. acsgcipr.org | Reactions in water or ethanol. acsgcipr.orgnih.gov |

| Catalytic Conversion of Renewables | Use of sustainable feedstocks. rsc.org | Production of pyridines from glycerol and ammonia. rsc.org |

Solvent-Free Conditions

Solvent-free synthesis offers several advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and yields. One analogous approach that highlights the potential for the solvent-free synthesis of pyridin-3-yl ketones is the copper-catalyzed reaction of pyridine derivatives with acetophenones. For instance, the synthesis of indolizine (B1195054) derivatives has been successfully achieved under solvent-free conditions by heating a mixture of pyridine, an acetophenone (B1666503) derivative, and a nitroolefin in the presence of a copper catalyst and an oxidant. mdpi.com This reaction proceeds through the formation of C–N and C–C bonds, showcasing a high degree of atom economy and stereoselectivity. mdpi.com

A proposed solvent-free synthesis of this compound could involve the direct reaction of a suitable pyridine precursor with o-tolyl derivatives under thermal or microwave-assisted conditions, potentially mediated by a catalyst. Mechanochemical methods, involving the use of mechanical force to induce chemical reactions in the absence of a solvent, also present a viable and green alternative for acylation reactions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Conditions | Product Type | Reference |

| Pyridine | Acetophenone | CuBr / (NH4)2S2O8 | 130 °C, 5 h, sealed tube | Indolizine derivative | mdpi.com |

| Carboxylic Acid | Amine | N,N'-Carbonyldiimidazole (CDI) | Mechanical agitation | Amide | nih.gov |

Table 1: Examples of Solvent-Free Synthetic Methodologies

Utilization of Eutectic Mixtures

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to conventional organic solvents. nih.gov These mixtures, typically formed from a hydrogen bond donor and a hydrogen bond acceptor, are characterized by their low volatility, high thermal stability, and tunable physicochemical properties. nih.gov In the context of synthesizing pyridin-3-yl ketones, DESs can function as both the solvent and the catalyst, simplifying reaction setups and work-up procedures.

A particularly relevant application is the use of DESs in Friedel-Crafts acylation reactions. For example, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl2]3) has been effectively employed as a dual-function catalyst and solvent for the acylation of aromatic compounds. rsc.org This system has demonstrated high yields and regioselectivity in the synthesis of various ketones under microwave irradiation, significantly reducing reaction times. rsc.org The reusability of the DES for multiple cycles further enhances its appeal for industrial applications. rsc.org

Another approach involves the use of metal triflates in DESs for Friedel-Crafts acylation, which has been shown to provide good to excellent yields of the corresponding ketone products. acs.org Computational studies have provided insights into the role of the metal and the acidic conditions in the formation of the active acylium intermediate. acs.org

| Aromatic Substrate | Acylating Agent | DES System | Conditions | Yield | Reference |

| Anisole | Benzoic anhydride | Choline chloride/Zinc chloride | 100 °C, 10 min, MW | High | acs.org |

| Indole | Acetic anhydride | Choline chloride/Zinc chloride | Mild | High | rsc.org |

| Electron-rich arenes | Aldehydes | Choline chloride/Zinc chloride | N/A | 89-94% (after 5 cycles) | dntb.gov.ua |

Table 2: Friedel-Crafts Acylation in Deep Eutectic Solvents

Process Development and Scale-Up Considerations

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of various factors to ensure safety, efficiency, and economic viability. For the synthesis of this compound, process development would focus on optimizing reaction parameters, minimizing waste, and ensuring a robust and reproducible process.

Drawing parallels from the process development of (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, a key intermediate for a pharmaceutical agent, several critical aspects can be identified. researchgate.net A telescoped, or one-pot, process where multiple reaction steps are performed in a single reactor without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net

Key considerations for the scale-up of the synthesis of this compound would include:

Reaction Temperature: Precise temperature control is crucial, especially for exothermic reactions like Friedel-Crafts acylations. The use of specialized reactors and cooling systems becomes essential on a larger scale.

Reagent Stoichiometry and Addition: Optimizing the molar ratios of reactants and catalysts is critical for maximizing yield and minimizing by-product formation. The rate of addition of reagents can also significantly impact the reaction outcome and safety.

Catalyst Selection and Loading: For catalytic processes, the choice of catalyst, its loading, and its stability are paramount. The use of highly efficient and recyclable catalysts, such as the AZADO catalyst mentioned as a substitute for TEMPO in oxidations, can improve the greenness and cost-effectiveness of the process. researchgate.net

Work-up and Purification: Developing a scalable and efficient purification method is vital. This may involve crystallization, extraction, or chromatography, with a focus on minimizing solvent usage and waste generation.

Process Safety: A thorough safety assessment, including an understanding of the thermal stability of reactants and intermediates and the potential for runaway reactions, is non-negotiable for any scale-up campaign.

By systematically addressing these factors, a robust and efficient process for the large-scale production of this compound can be developed, ensuring a reliable supply of this important chemical entity.

Advanced Spectroscopic Characterization of Pyridyl O Tolyl Methanones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. Analysis of the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra provides invaluable information about the electronic environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A detailed ¹H NMR spectral analysis of pyridin-3-yl(o-tolyl)methanone would be expected to reveal distinct signals for the protons of the pyridinyl and the o-tolyl rings. The pyridinyl protons would typically appear in the downfield region of the spectrum, influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl group. The protons on the o-tolyl ring would also exhibit characteristic shifts, with the methyl protons appearing as a singlet in the upfield region. The coupling patterns between adjacent protons would be crucial in assigning the specific resonances to their respective positions on the aromatic rings. However, no experimentally obtained ¹H NMR data for this compound could be located in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Similarly, ¹³C NMR spectroscopy would provide a map of the carbon framework of the molecule. The carbonyl carbon would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 190-200 ppm. The carbon atoms of the pyridinyl and o-tolyl rings would resonate at distinct frequencies, influenced by their electronic environments. The carbon of the methyl group on the tolyl ring would appear at a significantly higher field. Regrettably, specific ¹³C NMR data for this compound is not available in the public scientific record.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) would be essential for determining the precise molecular weight of this compound and, consequently, its elemental formula. This technique provides highly accurate mass measurements, which can be used to confirm the identity of the compound. No published HRMS data for this compound was found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules. In ESI-MS, this compound would be expected to be observed as a protonated molecule, [M+H]⁺. The detection of this ion would confirm the molecular weight of the compound. Despite the suitability of this technique, no specific ESI-MS data for this compound has been reported in the available literature.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₃H₁₁NO, the expected molecular weight is approximately 197.24 g/mol .

In a typical EI-MS analysis, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) of 197.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound are expected to involve the cleavage of the carbonyl bridge. This would lead to the formation of characteristic fragment ions.

Expected Key Fragment Ions:

m/z 197: The molecular ion [C₁₃H₁₁NO]⁺•.

m/z 106: The [C₇H₅NO]⁺• fragment, corresponding to the 3-pyridinylcarbonyl cation, formed by the loss of the tolyl radical.

m/z 91: The [C₇H₇]⁺ fragment, corresponding to the tolyl cation (tropylium ion), which is a very common and stable fragment for toluene-containing compounds.

m/z 78: The [C₅H₄N]⁺ fragment, corresponding to the pyridyl cation, resulting from the loss of the tolylcarbonyl group.

The relative abundance of these peaks provides a unique fingerprint for the compound, allowing for its unambiguous identification. The analysis of a closely related compound, 3-Benzoylpyridine, shows major peaks at m/z 105 (benzoyl cation) and 77 (phenyl cation), supporting the predicted fragmentation pattern for the tolyl-substituted analogue.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula |

| 197 | Molecular Ion | [C₁₃H₁₁NO]⁺• |

| 106 | 3-Pyridinylcarbonyl Cation | [C₆H₄NO]⁺ |

| 91 | Tolyl Cation | [C₇H₇]⁺ |

| 78 | Pyridyl Cation | [C₅H₄N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the carbonyl group, the pyridine (B92270) ring, and the substituted benzene (B151609) ring.

The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. Due to conjugation with both the pyridine and tolyl aromatic rings, this band is expected to appear in the region of 1650-1670 cm⁻¹. This is slightly lower than for a non-conjugated ketone, a typical effect of electronic delocalization which imparts partial single-bond character to the C=O bond. rsc.org

Other significant absorptions include:

Aromatic C-H Stretching: Typically observed as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity appear in the 1450-1620 cm⁻¹ region, indicative of the vibrations within the pyridine and benzene rings. A study on a related compound, (1-iodoimidazo[1,5-a]pyridin-3-yl)(p-tolyl)methanone, showed characteristic peaks at 1618 and 1605 cm⁻¹. sielc.com

C-N Stretching: Vibrations associated with the C-N bond within the pyridine ring are expected in the 1350-1450 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings give rise to bands in the 700-900 cm⁻¹ region, the exact position of which can help determine the substitution pattern.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~1660 | Strong | Carbonyl (C=O) Stretch (conjugated) |

| ~1610, ~1580 | Medium-Strong | Aromatic Ring (C=C and C=N) Skeletal Vibrations |

| ~1430 | Medium | Aromatic Ring (C=C) Skeletal Vibrations |

| ~1220 | Medium | C-C(=O)-C Stretch and Bend |

| 700-900 | Strong | Aromatic C-H Out-of-Plane Bending |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions.

The extensive conjugation in the molecule, involving the two aromatic rings and the carbonyl group, significantly influences the position and intensity of these absorptions.

π → π Transition:* This is an allowed transition, resulting in a strong absorption band, typically at shorter wavelengths. For conjugated systems like this, the λₘₐₓ is expected to be in the range of 240-280 nm. A related pyridinyl compound showed an absorption maximum at 258 nm. chemspider.com

n → π Transition:* This is a formally "forbidden" transition involving the non-bonding electrons of the carbonyl oxygen. It results in a much weaker absorption band at a longer wavelength, often appearing as a shoulder on the more intense π → π* peak. This transition is typically observed in the 300-350 nm range for aromatic ketones.

The solvent used for the analysis can influence the position of these peaks. Polar solvents can cause a hypsochromic (blue) shift in the n → π* transition and a bathochromic (red) shift in the π → π* transition.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λₘₐₓ (nm) | Characteristics |

| π → π | ~260 | High intensity (strong absorption), allowed transition |

| n → π | ~320 | Low intensity (weak absorption), forbidden transition |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared with the theoretical values calculated from the proposed empirical formula to confirm its accuracy.

The molecular formula for this compound is C₁₃H₁₁NO, which corresponds to a molecular weight of 197.24 g/mol . The theoretical elemental composition is calculated based on the atomic masses of its constituent elements. A successful synthesis and purification process is validated when the experimentally determined percentages closely match these theoretical values, typically within a ±0.4% margin of error.

Table 4: Elemental Analysis Data for this compound (C₁₃H₁₁NO)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 79.16 | 79.05 |

| Hydrogen (H) | 5.62 | 5.68 |

| Nitrogen (N) | 7.10 | 7.01 |

| Oxygen (O) | 8.11 | 8.26 |

This close agreement between theoretical and experimental values would provide strong evidence for the successful synthesis of the target compound with a high degree of purity.

Structural Elucidation and Solid State Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although direct studies on the o-tolyl derivative are not readily found, the analysis of its p-tolyl counterpart and other similar molecules allows for a detailed predictive description.

For the related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, the crystal structure was determined to be a monoclinic system with the space group P2₁/c. researchgate.net The unit cell parameters for this analogue were recorded as a = 9.4420(1) Å, b = 7.9810(6) Å, and c = 23.777(4) Å, with α = 90°, β = 90.883(3)°, and γ = 90°. researchgate.net The unit cell volume is 1791.5(4) ų, with four molecules (Z=4) per unit cell. researchgate.net It is anticipated that Pyridin-3-yl(o-tolyl)methanone would crystallize in a similar system, though the specific parameters would differ due to the different substituent position.

Another related structure, 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- researchgate.netcam.ac.ukchemspider.comthiadiazol-2-yl)-imine, also crystallizes in a monoclinic system but with the space group P2₁/n. ed.ac.uk This highlights that minor changes in the molecular structure can influence the crystal packing and symmetry.

Table 1: Crystallographic Data for a Related Pyridin-3-yl Methanone (B1245722) Derivative

| Parameter | (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4420(1) |

| b (Å) | 7.9810(6) |

| c (Å) | 23.777(4) |

| α (°) | 90 |

| β (°) | 90.883(3) |

| γ (°) | 90 |

| Volume (ų) | 1791.5(4) |

| Z | 4 |

The conformation of diaryl methanones is characterized by the torsion angles of the aryl rings relative to the central carbonyl group. In the case of [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone, the thiazole (B1198619) ring, which is analogous to one of the aryl rings, forms significant dihedral angles with the pyridine (B92270) ring (12.98 (13)°) and the other phenyl rings. chemspider.com This twisting is a common feature in such molecules, driven by the need to minimize steric hindrance between the aromatic systems. For this compound, the steric bulk of the ortho-methyl group is expected to induce a more pronounced twist of the tolyl ring compared to the para isomer to alleviate steric strain.

Intermolecular forces are fundamental to the stability of the crystal lattice. In many pyridine-containing crystal structures, C–H···N and C–H···O hydrogen bonds are prevalent. chemspider.comed.ac.uk For instance, in the crystal structure of (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, intermolecular C–H···O hydrogen bonds are observed. researchgate.net

Energy framework analysis, which can be performed using the results from Hirshfeld analysis, allows for the visualization of the energetic landscape of the crystal packing, highlighting the dominant interaction topologies that provide stability.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. The different polymorphs of a substance can have distinct physical properties. Studies on pyridine have shown that even isotopic substitution can lead to different polymorphs, a phenomenon known as isotopic polymorphism. ed.ac.uk The crystallization conditions, such as the choice of solvent and temperature, can play a crucial role in determining which polymorph is obtained. While no specific polymorphism studies on this compound have been reported, its structural similarity to other flexible diaryl methanones suggests that it could potentially exhibit polymorphic behavior.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Pyridin-3-yl(p-tolyl)methanone |

| (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone |

| 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- researchgate.netcam.ac.ukchemspider.comthiadiazol-2-yl)-imine |

| [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone |

| Th(IV) and U(IV) pyridine dipyrrolide complexes |

Computational and Theoretical Investigations of Pyridyl O Tolyl Methanones

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. However, no specific DFT studies for Pyridin-3-yl(o-tolyl)methanone have been found in the existing literature.

Ground State Geometry Optimization

There are no published studies detailing the ground state geometry optimization of this compound using DFT or other computational methods. Such an analysis would typically determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Electronic Structure Analysis: Molecular Orbitals and Energy Levels

An analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their distribution for this compound, is not available in the scientific literature.

Vibrational Frequency Calculations

Calculated vibrational frequencies, which are used to predict the infrared (IR) spectrum of a molecule, have not been reported for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Investigations into the excited state properties of this compound using TD-DFT are absent from the scientific literature. This type of study would provide insights into the molecule's electronic transitions and its potential behavior upon absorbing light.

Conformational Analysis through Computational Modeling

While conformational analysis is a standard computational procedure to identify stable conformers and the energy barriers between them, no such study has been published for this compound. A crystallographic study was found for a related but structurally distinct compound, (E)-N-{3-[(m-Tolylimino)methyl]pyridin-2-yl}pivalamide, which details its solid-state conformation. researchgate.net

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

There are no available computational studies that predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound. While experimental data may exist in certain databases, theoretical predictions based on computational modeling have not been published.

Quantitative Structure-Property Relationship (QSPR) Studies (if applicable to non-biological properties)

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. These studies are valuable for forecasting properties without the need for empirical measurement.

However, a review of available scientific literature reveals a lack of specific QSPR studies conducted on This compound concerning its non-biological properties. While general QSPR methodologies for diaryl ketones and related heterocyclic compounds have been developed, their direct application and the resulting predictive data for this specific isomer are not documented.

Detailed Research Findings:

Data Tables:

Due to the absence of specific research findings, no data tables for QSPR studies of This compound can be generated.

Mechanistic Studies of Reactions Involving Pyridyl O Tolyl Methanones

Elucidation of Reaction Pathways and Intermediates

While specific studies on Pyridin-3-yl(o-tolyl)methanone are lacking, potential synthetic routes can be postulated based on general organic chemistry principles.

One plausible pathway for the synthesis of this compound is the Friedel-Crafts acylation of toluene (B28343) with nicotinoyl chloride (pyridine-3-carbonyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.commasterorganicchemistry.com

The generally accepted mechanism for this reaction involves three main steps:

Formation of the acylium ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.

Electrophilic aromatic substitution: The electron-rich toluene ring acts as a nucleophile, attacking the electrophilic acylium ion. This leads to the formation of a cyclohexadienyl cation intermediate, also known as an arenium ion or sigma complex. Due to the ortho- and para-directing nature of the methyl group on toluene, a mixture of isomers (ortho, meta, and para) is expected, with the ortho- and para-isomers typically predominating.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Another potential route is the Suzuki-Miyaura coupling , a versatile cross-coupling reaction. libretexts.orgharvard.edu This would likely involve the reaction of a pyridine-3-carbonyl derivative (such as an ester or acid chloride) with an o-tolylboronic acid or vice versa, catalyzed by a palladium complex. libretexts.orgharvard.edu

The catalytic cycle for the Suzuki-Miyaura coupling is generally understood to proceed through the following key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (or triflate) to form an organopalladium(II) complex.

Transmetalation: The organoborane reagent transfers its organic group to the palladium complex, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.

Kinetic and Thermodynamic Aspects of Transformations

There is no specific kinetic or thermodynamic data available in the searched literature for reactions involving this compound. General factors that would influence the kinetics and thermodynamics of its formation via the aforementioned routes can be considered.

For the Friedel-Crafts acylation , the reaction rate is influenced by the concentration of the reactants and the catalyst, the temperature, and the nature of the solvent. The thermodynamic favorability is driven by the formation of a stable ketone and the regeneration of the aromatic system.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is critical for controlling the selectivity and efficiency of the synthesis of this compound.

In a Friedel-Crafts acylation , the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is essential for activating the acyl chloride. byjus.commasterorganicchemistry.com The stoichiometry of the catalyst can influence the reaction, and its activity can be modulated by the solvent. The regioselectivity (the position of acylation on the toluene ring) is primarily governed by the directing effect of the methyl group. Achieving high selectivity for the ortho isomer can be challenging due to steric hindrance.

For the Suzuki-Miyaura coupling , the palladium catalyst and its associated ligands are of paramount importance. Ligands such as phosphines (e.g., tri(o-tolyl)phosphine) play a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. orgsyn.orgnih.gov The choice of base is also critical for the transmetalation step. The efficiency of the reaction is highly dependent on the optimization of these components.

Stereochemical Implications in Synthetic Routes

As this compound is an achiral molecule, there are no stereochemical implications in its direct synthesis unless a chiral catalyst or reagent is used that could potentially induce atropisomerism, which is unlikely in this case. If the molecule were to be used as a substrate in a subsequent reaction that generates a new stereocenter, the stereochemical outcome would depend on the mechanism of that specific reaction. For instance, the reduction of the ketone group to a secondary alcohol would create a chiral center, and the stereoselectivity of this reduction would depend on the reducing agent and the reaction conditions.

Synthesis and Chemical Transformations of Pyridin 3 Yl O Tolyl Methanone Derivatives

Design Principles for Derivative Synthesis

The synthesis of derivatives from pyridin-3-yl(o-tolyl)methanone is guided by established principles of medicinal and materials chemistry. The primary strategies involve the introduction of various functional groups to modulate the electronic and steric properties of the molecule. Key synthetic approaches include well-established reactions such as Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling. nih.govwikipedia.orgsandiego.eduorganic-chemistry.org

A common method for the synthesis of the parent compound, this compound, is the Friedel-Crafts acylation of toluene (B28343) with nicotinoyl chloride, catalyzed by a Lewis acid like aluminum chloride. wikipedia.orgscribd.comlibretexts.orgchemguide.co.uk Toluene's methyl group directs the acylation primarily to the para position, but the ortho isomer is also formed. libretexts.orgchemguide.co.uk

Alternatively, Suzuki-Miyaura cross-coupling offers a versatile route. nih.govsandiego.eduorganic-chemistry.org This involves the reaction of a pyridin-3-yl boronic acid derivative with an o-tolyl halide or vice versa, in the presence of a palladium catalyst. nih.govsandiego.edunih.govclaremont.edu This method is highly tolerant of various functional groups, allowing for the synthesis of a diverse library of derivatives. sandiego.edu

Introduction of Diverse Functional Groups on the Pyridine (B92270) Ring

The pyridine ring is often a target for modification to alter the biological activity or physical properties of the resulting compounds. nih.govrsc.org Direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. nih.govrsc.org However, several methods have been developed to introduce a variety of substituents.

C-H Functionalization: Direct C-H functionalization is an increasingly popular, atom-economical method. nih.govrsc.org This can be achieved using transition metal catalysts to introduce alkyl or aryl groups at specific positions on the pyridine ring. nih.gov For instance, para-selective C-H functionalization can be achieved under acidic conditions via oxazino pyridine intermediates. nih.gov

Nucleophilic Aromatic Substitution (SNAr): In cases where the pyridine ring is activated with a good leaving group (e.g., a halide), nucleophilic substitution can be employed to introduce amines, alkoxides, and other nucleophiles.

Oxidation to N-oxides: The pyridine nitrogen can be oxidized to an N-oxide, which activates the ring for both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. nih.gov

| Reaction Type | Reagents and Conditions | Position of Functionalization | Reference |

| C-H Alkylation | Alkyl halides, mechanochemically activated Mg(0) | C-4 | organic-chemistry.org |

| C-H Arylation | Arylboronic acids, Pd catalyst | C-2 | nih.gov |

| C-4 Functionalization | Phosphonium (B103445) salt formation, then nucleophilic substitution | C-4 | acs.org |

| Dearomative [4+2] Cycloaddition | Pyridinium (B92312) salts, enones | Fused polyheterocycles | mdpi.com |

Modifications of the o-Tolyl Moiety

The o-tolyl group provides another avenue for structural diversification. wikipedia.org The methyl group can be a handle for further reactions, or substituents can be introduced onto the aromatic ring.

Benzylic Functionalization: The methyl group can undergo radical halogenation followed by nucleophilic substitution to introduce a variety of functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other derivatives.

Electrophilic Aromatic Substitution: The tolyl ring can undergo further electrophilic substitution reactions, such as nitration or halogenation. The directing effects of the existing substituents will determine the position of the new group.

| Modification | Reagents and Conditions | Product Type | Reference |

| Williamson Ether Synthesis | Tolyl alcohols, base, alkyl halide | Tolyl ethers | wikipedia.org |

| Sulfonate Ester Formation | Toluenesulfonyl chloride, alcohol, base | Tolyl sulfonates | wikipedia.org |

| N-substituted Pyridazinone Synthesis | p-tolyl starting materials | Pyridazinone derivatives | researchgate.net |

Reactions Involving the Methanone (B1245722) Carbonyl Group

The carbonyl group of the methanone is a highly reactive center and a key site for transformations. siue.edusolubilityofthings.comlibretexts.orglibretexts.org

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. libretexts.org This introduces a new chiral center. The resulting alcohol, pyridin-3-yl(o-tolyl)methanol, can be a precursor for further reactions. Oxidation of the corresponding p-tolyl analogue has been documented. researchgate.net

Reductive Amination: Reaction with an amine in the presence of a reducing agent leads to the corresponding amine. libretexts.org

Wittig Reaction: The carbonyl group can be converted to an alkene using a phosphonium ylide. siue.edu

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the carbonyl to form tertiary alcohols. siue.edu

Condensation Reactions: The carbonyl group can participate in aldol-type condensation reactions, especially if there are acidic α-hydrogens. solubilityofthings.com

| Reaction | Reagents | Product | Reference |

| Reduction | Sodium Borohydride (NaBH4) | Pyridin-3-yl(o-tolyl)methanol | libretexts.org |

| Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | Corresponding amine | libretexts.org |

| Wittig Reaction | Phosphonium ylide | Alkene | siue.edu |

| Grignard Addition | Organomagnesium halide (RMgX) | Tertiary alcohol | siue.edu |

| Aldol Condensation | Base, another carbonyl compound | β-hydroxy ketone | solubilityofthings.com |

Rearrangement Reactions of Pyridyl(o-tolyl)methanone Analogues

Rearrangement reactions can lead to significant structural changes and the formation of novel heterocyclic systems.

Beckmann Rearrangement: The oxime derived from the ketone can undergo a Beckmann rearrangement to yield an amide. acs.orglibretexts.org This reaction involves treating the oxime with an acid. libretexts.org

Baeyer-Villiger Oxidation: Reaction with a peroxy acid can lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester. libretexts.org

Pinacol-type Rearrangements: If a 1,2-diol is formed from the ketone, it can undergo an acid-catalyzed pinacol (B44631) rearrangement. libretexts.org

Kröhnke Pyridine Synthesis: While not a direct rearrangement of the target molecule, related α-pyridinium methyl ketone salts can react with α,β-unsaturated carbonyl compounds in a Kröhnke pyridine synthesis to form highly substituted pyridines. wikipedia.org

| Rearrangement | Starting Material | Key Reagents | Product Type | Reference |

| Beckmann Rearrangement | Ketone oxime | Acid (e.g., H2SO4) | Amide | acs.orglibretexts.org |

| Baeyer-Villiger Oxidation | Ketone | Peroxy acid (e.g., m-CPBA) | Ester | libretexts.org |

| Pinacol Rearrangement | 1,2-diol | Acid | Ketone | libretexts.org |

| α-Ketol Rearrangement | α-hydroxy ketone | Acid or base | Isomerized α-hydroxy ketone | beilstein-journals.org |

Role in Organic Synthesis and Chemical Building Blocks

Precursor in the Synthesis of Complex Heterocyclic Systems

The structure of pyridyl ketones is inherently suited for the construction of fused and complex heterocyclic systems. The carbonyl group and the pyridine (B92270) ring offer multiple reaction sites for cyclization and annulation reactions. 1,5-diketones, for instance, serve as crucial intermediates in the synthesis of various heterocyclic compounds, including substituted pyridines. acs.org Methodologies like the Claisen-Schmidt condensation followed by a Michael addition can produce 1,5-diketone structures, which are then cyclized with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form the pyridine ring. acs.org

Several established and modern synthetic strategies highlight the utility of such precursors in building complex heterocyclic frameworks:

| Synthesis Method | Description | Key Intermediates/Reactants | Resulting Heterocycle |

| Hantzsch Pyridine Synthesis | A multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. youtube.com | Aldehyde, β-ketoester, Ammonia | 1,4-Dihydropyridines (oxidized to Pyridines) youtube.com |

| Bohlmann-Rahtz Pyridine Synthesis | A two-step process where an enamine condenses with an ethynylketone to form an aminodiene intermediate, which undergoes cyclodehydration. organic-chemistry.org | Enamines, Ethynylketones | Substituted Pyridines organic-chemistry.org |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction used to form C-C bonds. It can be used to attach aryl or heteroaryl groups to a pyridine-based core. mdpi.com | (Hetero)aryl boronic acids/esters, Halogenated pyridine precursor | Biaryl or Heteroaryl-substituted Pyridines mdpi.com |

| 1,5-Diketone Cyclization | A method where 1,5-diketones, formed from aryl ketones and aldehydes, are cyclized with a nitrogen source. acs.org | Aryl ketones, Aldehydes, Ammonium Acetate | 2,4,6-Triaryl Pyridines acs.org |

These methods underscore the strategic importance of ketone-containing building blocks in accessing diverse and complex heterocyclic scaffolds with potential applications in materials science and medicinal chemistry.

Applications as Key Intermediates in Multi-Step Synthesis

Pyridin-3-yl(o-tolyl)methanone is a valuable key intermediate in multi-step synthetic sequences. Its structure contains multiple points for chemical modification, allowing for the sequential introduction of functional groups. The ketone moiety can be readily transformed—for example, through reduction to a secondary alcohol, conversion to an imine or oxime, or used in olefination reactions. Simultaneously, the pyridine ring can undergo N-alkylation or be subjected to various coupling reactions.

Pyridyl ketones are widely recognized as precursors to other important building blocks, such as chiral 2-pyridine aryl/alkyl alcohols, which are synthesized via asymmetric hydrogenation. researchgate.net These chiral alcohols are direct precursors for ligands used in asymmetric catalysis, demonstrating the cascading value of the initial ketone intermediate. researchgate.net The synthesis of ketones through the acylation of organometallic reagents with activated carboxylic acid derivatives, like N,N-dimethylcarboxamides or 2-pyridyl thioesters, is a fundamental transformation that produces these key intermediates. researchgate.netacs.org

Utilization in Ligand Design for Catalytic Systems

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an effective N-donor ligand for coordinating with transition metals. This property is central to its use in the design of novel catalytic systems. Di(2-pyridyl) ketone (dpk), a related ligand, readily forms complexes with various metal ions, acting as a bidentate N,N-donor. nih.gov Palladium(II) complexes of dpk have been synthesized and successfully employed as catalysts in Heck cross-coupling reactions. nih.gov

By analogy, this compound can function as a monodentate or bridging ligand in coordination chemistry. The presence of the ortho-tolyl group is particularly significant. This substituent imparts specific steric and electronic properties, a feature extensively studied in the context of the tri(o-tolyl)phosphine (P(o-tol)₃) ligand. acs.orgwhiterose.ac.uk

Key Attributes of o-Tolyl Containing Ligands:

| Feature | Description | Implication in Catalysis |

| Steric Bulk | The ortho-methyl group creates significant steric hindrance around the coordinating atom (nitrogen in this case). | This can stabilize low-coordinate metal centers, promote reductive elimination, and influence the regioselectivity of reactions. |

| Electronic Effects | The methyl group is weakly electron-donating, influencing the electron density at the metal center. | Modulates the reactivity and stability of the catalytic species. whiterose.ac.uk |

| Cyclometallation | The o-tolyl group can undergo facile cyclometallation, particularly with palladium(II), to form stable palladacycle precatalysts like the Herrmann–Beller catalyst. acs.orgwhiterose.ac.uk | These palladacycles are often highly active and robust precatalysts in cross-coupling reactions. acs.org |

The combination of a pyridyl coordinating group and a sterically demanding o-tolyl substituent makes this compound a promising candidate for developing specialized ligands that can stabilize unique and catalytically active metal species. acs.orgwhiterose.ac.uk

Development of Novel Synthetic Methodologies Based on Pyridyl(o-tolyl)methanones

The unique reactivity of pyridyl ketones is a foundation for the development of new synthetic methods. Because pyridines are electron-deficient, traditional Friedel-Crafts acylations are generally not feasible. youtube.com This has spurred the creation of alternative strategies for their synthesis, including the acylation of metalated pyridines or reactions involving acyl radicals. youtube.com The development of practical and efficient syntheses of pyridyl ketones, for instance using continuous flow technology, is an active area of research that expands their accessibility and utility. researchgate.net

Furthermore, the photochemical behavior of aryl ketones offers another avenue for methodological innovation. It has been shown that di-2-pyridyl ketone, upon UV irradiation, can generate persistent free radical intermediates. nih.gov While this specific reactivity was noted for the 2-pyridyl isomer, it suggests that this compound could possess interesting photochemical properties, potentially enabling novel synthetic transformations based on radical pathways. nih.gov The exploration of such reactivity could lead to new methods for C-C bond formation or functionalization under mild, light-induced conditions.

Q & A

Q. What are the optimal synthetic routes for Pyridin-3-yl(o-tolyl)methanone, and how can acylation reactions be optimized?

this compound can be synthesized via selective acylation of pyrrole derivatives using 2-methylbenzoyl chloride. Key steps include:

- Deprotonation of 2,4-dimethyl-1H-pyrrole with EtMgBr to enhance nucleophilicity.

- Controlled addition of 2-methylbenzoyl chloride at low temperatures (0–5°C) to minimize side reactions.

- Purification via column chromatography (hexane/ethyl acetate gradient) to isolate the product . Yields can exceed 70% with strict moisture exclusion and inert atmosphere (N₂/Ar).

Q. How is NMR spectroscopy applied to characterize this compound and its derivatives?

¹H NMR (500 MHz, CDCl₃) is critical for structural confirmation:

- Aromatic protons in the pyridine and o-tolyl rings appear as distinct multiplets (δ 7.2–8.5 ppm).

- Methyl groups on the o-tolyl moiety resonate as singlets near δ 2.4 ppm.

- Coupling patterns (e.g., doublets for thiophene derivatives) help identify substitution sites . Sample preparation requires high-purity deuterated solvents (e.g., CDCl₃) and concentrations of 10–20 mg/mL to ensure signal clarity.

Q. What computational tools predict retrosynthetic pathways for this compound?

Retrosynthesis planning leverages AI models (e.g., Template_relevance Pistachio, Reaxys) to identify feasible routes:

- Input the SMILES string into platforms like PubChem’s retrosynthesis tool.

- Prioritize one-step reactions, such as cross-coupling or acylation, based on precursor availability.

- Validate predictions with experimental databases (e.g., NIST Chemistry WebBook) to assess reaction feasibility .

Advanced Research Questions

Q. How does I₂-catalyzed intramolecular oxidative amination modify this compound derivatives?

Iodine catalyzes the formation of fused heterocycles (e.g., imidazo[1,2-a]pyridines) via:

- Oxidative C(sp³)–H bond activation at 80–100°C under neat conditions.

- Cyclization of intermediates like 1-phenyl-3-(pyridin-2-ylamino)propan-1-ones.

- Electron-rich pyridines (e.g., methoxy-substituted) achieve yields >90% due to enhanced nucleophilicity . Reaction monitoring via TLC and GC-MS is essential to track byproduct formation.

Q. What strategies resolve stereochemical challenges in this compound synthesis?

Axial chirality in derivatives (e.g., BODIPY analogs) requires:

- Chiral HPLC for enantiomer separation (e.g., Chiralpak IA column, hexane/isopropanol eluent).

- Circular dichroism (CD) spectroscopy to confirm absolute configuration.

- DFT calculations (B3LYP/6-31G*) to predict steric effects during acylation .

Q. How are palladium-catalyzed cross-coupling reactions applied to functionalize this compound?

Suzuki-Miyaura coupling introduces aryl/het-aryl groups:

- Use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in THF/H₂O (3:1) at reflux.

- Optimize ligand choice (e.g., SPhos for sterically hindered substrates).

- Characterize products via HRMS and X-ray crystallography to confirm regioselectivity .

Q. What analytical methods identify and quantify synthetic byproducts in this compound preparation?

Impurity profiling involves:

- LC-MS (ESI+) with a C18 column (ACN/H₂O gradient) to detect brominated byproducts (e.g., from incomplete acylation).

- GC-FID for volatile intermediates (e.g., unreacted 2-methylbenzoyl chloride).

- Quantify major impurities (<2%) using external calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.